molecular formula C10H11Cl2NO2 B7645565 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide

2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide

Cat. No. B7645565
M. Wt: 248.10 g/mol
InChI Key: ZLUIPUQYWJJJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide, also known as ethacrynic acid, is a potent diuretic drug that is commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Ethacrynic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the Na+-K+-2Cl- cotransporter, which is involved in the regulation of ion and water transport in various tissues including the kidney, intestine, and brain. This inhibition leads to increased diuresis and natriuresis, making 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid a potent diuretic drug. In addition to its diuretic effects, this compound acid has been shown to have anti-inflammatory, antitumor, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid involves the inhibition of the Na+-K+-2Cl- cotransporter, which is responsible for the transport of sodium, potassium, and chloride ions across the cell membrane. By inhibiting this transporter, this compound acid reduces the reabsorption of sodium and chloride ions in the kidney, leading to increased diuresis and natriuresis. In addition, this compound acid has been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of various xenobiotics.
Biochemical and Physiological Effects:
Ethacrynic acid has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to reduced extracellular fluid volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia. Ethacrynic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antitumor and antiviral activities by inducing apoptosis in cancer cells and inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

Ethacrynic acid has several advantages for use in lab experiments. It is a potent diuretic drug that can be used to induce diuresis and natriuresis in animal models. It has also been shown to have anti-inflammatory, antitumor, and antiviral activities, making it a useful tool for studying these processes. However, 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid has some limitations for use in lab experiments. It can cause hypokalemia, which can affect the results of experiments that involve the measurement of potassium levels. It can also cause renal toxicity, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, particularly its interactions with other transporters and enzymes. Additionally, the development of new derivatives of this compound acid with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

Ethacrynic acid can be synthesized by reacting 2-chloroacetyl chloride with 2-chlorophenoxyethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide, which can be further purified by recrystallization.

properties

IUPAC Name

2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-4-2-1-3-8(9)12/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIPUQYWJJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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